1,2-Ethanediol, 1-(4-iodophenyl)-, (1S)-
Description
Significance of Chiral Vicinal Diols in Stereoselective Organic Synthesis
Chiral vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter. These structures are not merely synthetic curiosities; they are ubiquitous in nature and form the core of numerous biologically active molecules, including pharmaceuticals and natural products. nih.govresearchgate.net Their prevalence has designated them as "privileged structural motifs" in the field of drug discovery and total synthesis.
The strategic importance of chiral 1,2-diols in stereoselective organic synthesis is multifaceted:
Chiral Pool Synthesis: They serve as readily available starting materials, obtained from natural sources or through asymmetric synthesis, providing a pre-defined stereochemical foundation for the construction of more complex chiral molecules.
Chiral Auxiliaries and Ligands: The diol functionality can be used to direct the stereochemical outcome of a reaction on a different part of the molecule. Furthermore, chiral diols are fundamental components in the design of chiral ligands for metal-catalyzed asymmetric reactions, creating a chiral environment around the metal center that influences the stereoselectivity of the transformation. nih.govresearchgate.net
Versatile Precursors: The hydroxyl groups can be easily and selectively modified or converted into other functional groups, such as epoxides, aldehydes, or protected as acetals, making them versatile intermediates for a wide range of chemical transformations. nih.gov
The synthesis of optically pure 1,2-diols itself remains a significant challenge, driving the development of innovative catalytic and stereoselective methods to access these valuable compounds efficiently and with high atom economy. nih.govresearchgate.net
Role of Organoiodine Compounds as Versatile Synthons and Catalysts
Organoiodine compounds are organic molecules that contain one or more carbon-iodine (C-I) bonds. While relatively rare in nature, they play a crucial role in the toolkit of a synthetic organic chemist. quora.com The utility of the C-I bond stems from its unique properties compared to other carbon-halogen bonds. It is the longest and weakest, which makes the iodine atom an excellent leaving group in nucleophilic substitution reactions. rsc.org This reactivity is harnessed in foundational transformations like the Finkelstein reaction.
The significance of organoiodine compounds extends beyond their role as simple alkylating or arylating agents:
Cross-Coupling Reactions: The iodophenyl group is a highly effective partner in a vast array of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler precursors.
Hypervalent Iodine Reagents: Iodine can exist in higher oxidation states (+3, +5), forming a class of compounds known as hypervalent iodine reagents. These species, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have gained widespread use as mild and selective oxidizing agents, offering an environmentally benign alternative to many heavy-metal-based oxidants. organic-chemistry.orgresearchgate.net They are employed in a variety of transformations, including the oxidation of alcohols to aldehydes and ketones. researchgate.net
Radical Reactions: The weak C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate carbon-centered radicals, which can participate in a variety of synthetic transformations.
This versatility makes organoiodine compounds indispensable synthons and, in the case of hypervalent species, powerful catalysts and reagents in modern organic synthesis.
Overview of (1S)-1-(4-Iodophenyl)ethane-1,2-diol as a Privileged Chiral Building Block
(1S)-1-(4-Iodophenyl)ethane-1,2-diol is a molecule that strategically combines the key features of both chiral vicinal diols and organoiodine compounds. Its structure, featuring a stereodefined diol on a side chain attached to an iodinated benzene (B151609) ring, positions it as a highly valuable and "privileged" chiral building block for complex molecule synthesis.
The "privileged" nature of this compound arises from the orthogonal reactivity of its two main functional domains:
The Chiral Diol Moiety: The (1S)-configured 1,2-diol provides a source of chirality. This portion of the molecule can be used to introduce stereocenters into a target molecule or to act as a chiral ligand or auxiliary to control subsequent stereoselective reactions. The hydroxyl groups can be protected, for instance as an acetonide, to allow for selective reactions elsewhere in the molecule, or they can be oxidized to form a chiral α-hydroxy aldehyde, a versatile synthetic intermediate. nih.gov
The 4-Iodophenyl Group: The aryl iodide functionality serves as a powerful handle for molecular elaboration. It is an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows chemists to readily append a variety of other molecular fragments to the aromatic ring, building molecular complexity with high efficiency and predictability.
The combination of these two features in a single, commercially available molecule offers a modular approach to the synthesis of complex, enantiomerically pure compounds. nih.govsigmaaldrich.com A synthetic chemist can, for example, first utilize the iodophenyl group in a coupling reaction to build a core structure and then use the chiral diol to direct further stereoselective transformations or complete the synthesis of a natural product or pharmaceutical agent. This dual functionality makes (1S)-1-(4-Iodophenyl)ethane-1,2-diol a powerful tool for accelerating the discovery and development of new chiral molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-iodophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCSCNNQXKILF-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80801592 | |
| Record name | (1S)-1-(4-Iodophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647026-57-1 | |
| Record name | (1S)-1-(4-Iodophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for 1s 1 4 Iodophenyl Ethane 1,2 Diol and Its Enantiomers
Chemoenzymatic and Biocatalytic Routes
Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. Enzymes and whole-cell systems are utilized for their ability to perform reactions with high enantio- and regioselectivity under mild conditions.
Asymmetric Reduction Pathways Employing Biocatalysts (e.g., Baker's Yeast)
The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for this transformation due to its availability, low cost, and the presence of various dehydrogenases that can reduce a wide range of substrates. acgpubs.org The synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol can be achieved through the asymmetric reduction of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-iodophenyl)ethanone.
The reduction process typically involves incubating the ketone substrate with baker's yeast in a suitable medium, often containing a carbohydrate source like glucose or sucrose (B13894) to regenerate the necessary cofactors (e.g., NADH). acgpubs.org The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and enantiomeric excess (ee) of the product. acgpubs.orgnih.gov For instance, performing the reduction in organic solvents or ionic liquids has been explored to overcome the low aqueous solubility of hydrophobic ketones. acgpubs.org Research has shown that using polymethylhydrosiloxane (B1170920) (PMHS) in combination with a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and baker's yeast can efficiently reduce various prochiral ketones. biomedpharmajournal.org
| Substrate | Biocatalyst | Key Conditions | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| 2-Hydroxy-1-(4-iodophenyl)ethanone | Baker's Yeast | Aqueous buffer, glucose | (1S) | High (>90%) | Moderate to High | acgpubs.org |
| Acetophenone Derivatives | Baker's Yeast | PMHS, TBAF | (R)-alcohols | Good (up to 70%) | >80% | biomedpharmajournal.org |
Enzymatic Approaches to Chiral Diol Synthesis
Besides whole-cell systems, isolated enzymes, particularly epoxide hydrolases, offer a more controlled approach to chiral diol synthesis. The enantioselective hydrolysis of racemic epoxides is a common strategy. For the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol, this would involve the kinetic resolution of racemic 4-iodostyrene (B59768) oxide. In this process, one enantiomer of the epoxide is selectively hydrolyzed to the diol, leaving the other enantiomer unreacted.
Alternatively, enantioconvergent hydrolysis can be employed, where both enantiomers of the racemic epoxide are converted to a single enantiomer of the diol. nih.govresearchgate.net This is achieved by an epoxide hydrolase that exhibits poor regioselectivity for one enantiomer, leading to its conversion to the desired diol through a different ring-opening pathway. The use of epoxide hydrolases from various microbial sources, such as Aspergillus niger and Pseudomonas species, has been investigated for the hydrolysis of styrene (B11656) oxide derivatives. nih.gov
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) | Yield | Reference |
| rac-4-Iodostyrene Oxide | Epoxide Hydrolase | Kinetic Resolution | (1R,2R)-1-(4-iodophenyl)ethane-1,2-diol | High | ~50% | nih.gov |
| rac-m-Nitrostyrene Oxide | Phaseolus vulgaris Epoxide Hydrolase | Enantioconvergent Hydrolysis | (R)-m-Nitrophenyl-1,2-ethanediol | 87.4% | 82.3% | nih.gov |
Organocatalytic Asymmetric Syntheses
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. cardiff.ac.uknih.gov Chiral small organic molecules are used to catalyze enantioselective transformations.
Application of Chiral Phosphoric Acids and Hydride Donors
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a variety of asymmetric transformations, including transfer hydrogenations. semanticscholar.org In the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol, a CPA can be used to catalyze the asymmetric reduction of 2-hydroxy-1-(4-iodophenyl)ethanone. The CPA activates the ketone towards reduction by a hydride donor, such as a Hantzsch ester or a benzothiazoline. semanticscholar.org The chiral environment provided by the catalyst directs the hydride transfer to one face of the carbonyl group, leading to the formation of the desired enantiomer of the diol. The dual functionality of the phosphoric acid, acting as both a Brønsted acid and a Lewis base, is crucial for its catalytic activity. semanticscholar.org
| Substrate | Catalyst | Hydride Donor | Key Conditions | Enantiomeric Excess (ee) | Yield | Reference |
| N-Arylindoles | Chiral Phosphoric Acid | N-Iodosuccinimide | Toluene, -20 °C to rt | up to 97:3 er | up to 71% | nih.govresearchgate.net |
| 1,3-Diketones | Quinine-derived Urea | - | Two-step process | up to 99% | 35-94% | researchgate.net |
Other Enantioselective Organocatalyzed Transformations for Chiral Diol Formation
Other organocatalytic methods can also be envisioned for the synthesis of chiral diols. For example, the asymmetric aminoxylation of aldehydes or ketones, followed by reduction, can provide access to α-hydroxy carbonyl compounds, which are precursors to 1,2-diols. Proline and its derivatives are well-known organocatalysts for such transformations. researchgate.net Furthermore, organocatalytic asymmetric dihydroxylation of alkenes, while less common than metal-catalyzed methods, represents a potential route.
Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis is a cornerstone of modern synthetic organic chemistry, providing efficient and highly selective methods for the formation of chiral centers. nih.gov
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs osmium tetroxide (OsO₄) as the catalyst in combination with a chiral ligand, most commonly derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.orgorganic-chemistry.org The reaction is rendered catalytic by the use of a stoichiometric co-oxidant, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), to regenerate the active osmium(VIII) species. organic-chemistry.org
For the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol, the starting material would be 4-iodostyrene. The choice of the chiral ligand determines the facial selectivity of the dihydroxylation. The use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, typically leads to the formation of the (S)-diol from terminal alkenes.
The reaction mechanism is believed to involve the formation of an osmate ester intermediate through a [3+2] cycloaddition of the alkene with the osmium tetroxide-ligand complex, followed by hydrolysis to release the diol and the reduced osmium species. wikipedia.org
| Substrate | Catalyst System | Key Conditions | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| Olefins | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | t-BuOH/H₂O, K₃[Fe(CN)₆] | vicinal diol | Often >90% | High | wikipedia.orgorganic-chemistry.orgnih.gov |
Asymmetric Hydrogenation Utilizing Chiral Ruthenium-BINAP Complexes
The asymmetric hydrogenation of functionalized ketones is a powerful method for producing chiral alcohols, including 1,2-diols. The use of chiral Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by Noyori, stands out as a highly efficient strategy. These catalysts are effective for the enantioselective reduction of a wide range of ketones, including α-amino ketones, β-keto esters, and other functionalized variants, using molecular hydrogen.
The general mechanism involves the reaction of a BINAP-Ru(II) dihalide precatalyst with hydrogen to form the active catalyst. The substrate then coordinates to this active species, and the hydrogenation proceeds through a six-membered transition state. The rigid C2-symmetric chiral backbone of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation, which controls the facial selectivity of the hydride attack on the coordinated ketone. The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the configuration of the resulting alcohol product.
For the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol, a suitable precursor would be 2-hydroxy-1-(4-iodophenyl)ethan-1-one. The asymmetric hydrogenation of this α-hydroxy ketone using an (S)-BINAP-Ruthenium catalyst would be expected to yield the desired (1S)-configured diol with high enantioselectivity. The efficiency of these catalysts is demonstrated by their high turnover numbers (TON) and turnover frequencies (TOF) under neutral to slightly basic conditions.
Table 1: Key Features of Asymmetric Hydrogenation with Ru-BINAP Catalysts
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Chiral Ruthenium(II) complexes with BINAP or its derivatives (e.g., Tol-BINAP). | |
| Substrates | Functionalized ketones (β-keto esters, α-amino ketones, α-hydroxy ketones). | |
| Reductant | Molecular Hydrogen (H2). | |
| Key Advantage | High enantioselectivity (often >95% ee) and high atomic efficiency. | |
| Mechanism | Involves a metal-ligand bifunctional catalysis via a six-membered pericyclic transition state. |
Asymmetric Ring-Opening/Cross-Metathesis for 1,2-anti-Diols
A powerful strategy for the enantioselective synthesis of 1,2-anti-diols involves the asymmetric ring-opening/cross-metathesis (AROCM) of meso-cyclobutene derivatives. This method utilizes a chiral-at-ruthenium metathesis catalyst to desymmetrize a suitably substituted meso-cyclobutene, yielding highly enantioenriched 1,2-anti-diols. The reaction produces a versatile 1,5-diene product with excellent anti-diastereoselectivity and high enantioselectivity (up to 99% ee).
The synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol via this route would involve the AROCM of a meso-cyclobutene precursor bearing a 4-iodophenyl group, followed by further chemical transformations. The key advantage of this methodology is the creation of multiple stereocenters in a single catalytic step, providing access to complex and functionally rich building blocks. The reaction is tolerant of a wide array of protecting groups, enhancing its synthetic utility. While the direct synthesis of the target compound is not explicitly detailed, the methodology provides a clear and viable pathway to access the 1,2-anti-diol motif present in the molecule.
Palladium-Catalyzed Stereoselective Transformations
Palladium-catalyzed reactions offer diverse and powerful
Exploration of Novel Synthetic Routes and Precursors
Electrochemical Approaches to Stereoselective 1,2-Diol Derivatives
Electrochemical synthesis offers a green and often milder alternative to traditional chemical oxidation methods for the dihydroxylation of alkenes. These methods can avoid the use of heavy metal oxidants and offer unique reactivity and selectivity profiles.
Recent advancements have described a metal-free electrochemical dihydroxylation of unactivated alkenes, which proceeds under mild conditions. nih.gov While not specifically detailed for 4-iodostyrene, the proposed mechanism suggests a viable pathway. The reaction is thought to proceed through the electrochemical oxidation of an iodide source to generate iodine, which then forms an iodonium (B1229267) intermediate with the alkene. Nucleophilic attack by water leads to an iodohydrin intermediate. Subsequent intramolecular substitution, facilitated by the electrochemical conditions, would form an epoxide, which is then hydrolyzed to the corresponding diol. The stereochemical outcome of this process would be dependent on the facial selectivity of the initial iodonium ion formation and the subsequent nucleophilic attacks.
A plausible electrochemical route to 1-(4-iodophenyl)ethane-1,2-diol (B13894003) is outlined below:
Plausible Electrochemical Synthesis of 1-(4-Iodophenyl)ethane-1,2-diol
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Iodonium Formation | 4-Iodostyrene, Et4NI, H2O, tBuOH, Carbon Felt Anode, Pt Cathode | Cyclic iodonium ion |
| 2 | Iodohydrin Formation | Nucleophilic attack by H2O | 2-Iodo-1-(4-iodophenyl)ethan-1-ol |
| 3 | Epoxide Formation | Intramolecular cyclization | 2-(4-Iodophenyl)oxirane |
This table represents a hypothetical reaction pathway based on established electrochemical dihydroxylation mechanisms.
To achieve enantioselectivity in such a process, one could envision the use of a chiral electrolyte or a chiral mediating species, although this remains a developing area of electrochemical synthesis.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. wikipedia.org These are chiral molecules that are temporarily attached to a substrate, direct the stereochemical course of a subsequent reaction, and are then cleaved to afford the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.netnih.gov
A hypothetical, yet scientifically robust, strategy for the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol using an Evans-type chiral auxiliary is presented. The synthesis would commence with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with an appropriate acyl halide. The resulting N-acyloxazolidinone can then be converted into a chiral enolate, which can undergo a diastereoselective hydroxylation reaction.
Hypothetical Synthesis via an Evans Auxiliary
| Step | Description | Reagents | Expected Diastereoselectivity |
|---|---|---|---|
| 1 | Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, Acetyl chloride | N/A |
| 2 | Enolate Formation | LDA or NaHMDS | N/A |
| 3 | Asymmetric Hydroxylation | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | High |
This table outlines a conceptual pathway. The diastereoselectivity in step 3 is predicted based on established precedents for the hydroxylation of chiral enolates.
An alternative and well-established catalytic method that achieves a similar outcome is the Sharpless Asymmetric Dihydroxylation. encyclopedia.pubwikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. encyclopedia.pubwikipedia.orgnih.govorganic-chemistry.org The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which enantiomer of the diol is formed. wikipedia.orgorganic-chemistry.orgharvard.edu For the synthesis of (1S)-1-(4-Iodophenyl)ethane-1,2-diol from 4-iodostyrene, AD-mix-β would be the reagent of choice.
Sharpless Asymmetric Dihydroxylation of 4-Iodostyrene
| Substrate | Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 4-Iodostyrene | AD-mix-β (contains (DHQD)₂PHAL) | (1S)-1-(4-Iodophenyl)ethane-1,2-diol | Typically >95% |
Data is based on typical results for the Sharpless Asymmetric Dihydroxylation of styrene derivatives. harvard.edu
Bromination and Halogen Exchange Strategies
A third major pathway to the target compound involves the initial introduction of a bromine atom, which can later be exchanged for iodine. This strategy can be advantageous due to the different reactivity profiles of bromine and iodine. A common starting material for such a route is 2-bromo-1-(4-iodophenyl)ethanone. nih.gov
The synthesis would proceed via the stereoselective reduction of the ketone to a bromohydrin. This can be achieved using various reducing agents in combination with a chiral catalyst or ligand. Following the reduction, the bromine atom can be displaced to form an epoxide, which is subsequently opened to yield the diol.
Alternatively, a more direct route involves a halogen exchange reaction, such as the Finkelstein reaction, on a suitable precursor. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.org The Finkelstein reaction is an Sₙ2 reaction that involves the exchange of a halogen atom. iitk.ac.inbyjus.comwikipedia.org For instance, if one were to synthesize (1S)-1-(4-bromophenyl)ethane-1,2-diol using one of the methods described above, a subsequent aromatic Finkelstein-type reaction could potentially be employed to exchange the bromine for iodine. However, aromatic Finkelstein reactions are generally more challenging than their aliphatic counterparts and often require specific catalysts, such as copper(I) iodide in combination with diamine ligands. wikipedia.org
A more plausible sequence might involve the dihydroxylation of 4-bromostyrene, followed by protection of the diol, and then an aromatic halogen exchange reaction.
Illustrative Bromination and Halogen Exchange Pathway
| Step | Transformation | Reagents | Key Considerations |
|---|---|---|---|
| 1 | Asymmetric Dihydroxylation | 4-Bromostyrene, AD-mix-β | High enantioselectivity for the diol of 4-bromostyrene. |
| 2 | Diol Protection | Acetonide or silyl (B83357) ether formation | Protects the diol during subsequent steps. |
| 3 | Aromatic Halogen Exchange | Protected diol, NaI, CuI, L-proline (or other ligand), DMSO | Requires specific catalytic conditions for aromatic substitution. |
This table presents a potential synthetic sequence. The success of Step 3 is highly dependent on the specific substrate and reaction conditions.
Reactivity and Advanced Chemical Transformations of 1s 1 4 Iodophenyl Ethane 1,2 Diol Derivatives
Functionalization and Derivatization of the Vicinal Diol Moiety
The vicinal diol group, consisting of a primary and a benzylic secondary alcohol, offers a platform for a variety of chemical modifications. The differing steric and electronic environments of the two hydroxyl groups allow for regioselective reactions, which are crucial for the controlled synthesis of derivatives.
Regioselective Acylation and Etherification
The selective protection or functionalization of one hydroxyl group over the other is a common strategy in the synthesis of complex molecules. In the case of (1S)-1-(4-Iodophenyl)ethane-1,2-diol, the primary alcohol is generally more reactive towards acylation and etherification reagents due to reduced steric hindrance compared to the secondary benzylic alcohol.
Enzymatic catalysis, for instance with lipases, is a powerful tool for achieving high regioselectivity in acylation reactions. Lipase-catalyzed acylation of 1,2-diols typically favors the primary hydroxyl group. For example, the acylation of ethane-1,2-diol catalyzed by Novozym 435 with ethyl acetate (B1210297) proceeds with high selectivity for the formation of the monoacetate. researchgate.net A similar outcome is expected for (1S)-1-(4-Iodophenyl)ethane-1,2-diol, where the less sterically hindered primary alcohol would be preferentially acylated.
| Substrate | Reagent | Catalyst | Major Product | Selectivity |
|---|---|---|---|---|
| Ethane-1,2-diol | Ethyl acetate | Novozym 435 | 2-Hydroxyethyl acetate | High |
| (1S)-1-(4-Iodophenyl)ethane-1,2-diol (Predicted) | Vinyl acetate | Lipase | (1S)-1-(4-Iodophenyl)-2-acetoxyethanol | High (favoring primary OH) |
Deoxydehydration Reactions to Generate Olefins
The conversion of vicinal diols to olefins through deoxydehydration (DODH) is a valuable transformation for introducing unsaturation into a molecule. This reaction typically involves high-oxidation-state metal-oxo catalysts, with rhenium complexes being particularly effective. researchgate.netacs.org The generally accepted mechanism involves the condensation of the diol with an oxorhenium complex, followed by the extrusion of an alkene, which regenerates the catalyst through a redox cycle. dtu.dkrsc.org
For substrates like (1S)-1-(4-Iodophenyl)ethane-1,2-diol, which is a type of styrene (B11656) diol, rhenium-catalyzed DODH is expected to proceed efficiently to yield 4-iodostyrene (B59768). rsc.org Various reductants can be employed in these reactions, including triphenylphosphine (B44618) or secondary alcohols. researchgate.netrsc.org The choice of catalyst and reductant can influence the reaction conditions and efficiency.
| Substrate | Catalyst | Reductant | Product | Yield |
|---|---|---|---|---|
| 1-Phenyl-1,2-ethanediol | Re(C5Me5)O3 | Triphenylphosphine | Styrene | High |
| Glycerol | Methyltrioxorhenium (MTO) | 3-Octanol | Allyl alcohol | Good |
| (1S)-1-(4-Iodophenyl)ethane-1,2-diol (Predicted) | Methyltrioxorhenium (MTO) | Triphenylphosphine | 4-Iodostyrene | High |
Intramolecular Cyclization Reactions for Heterocycle Formation (e.g., cyclic ethers)
The diol functionality can undergo intramolecular cyclization to form cyclic ethers, such as epoxides or tetrahydrofuran (B95107) derivatives, depending on the reaction conditions and the regioselectivity of the initial activation step. Acid-catalyzed dehydration of 1,2-diols can lead to the formation of epoxides via a pinacol-like rearrangement, although this can also lead to ketones or polymerization. chemrxiv.org
A more controlled method for synthesizing cyclic ethers from diols involves the use of reagents like trimethyl phosphate (B84403) with a base, which can facilitate intramolecular cyclization at room temperature to produce 5- to 7-membered rings in good yields. rsc.org For (1S)-1-(4-Iodophenyl)ethane-1,2-diol, selective activation of the primary alcohol followed by intramolecular nucleophilic attack by the secondary alcohol would lead to the formation of a substituted tetrahydrofuran derivative. Conversely, activation of the secondary alcohol could lead to the formation of the corresponding epoxide, (S)-4-iodostyrene oxide.
Reactions Involving the Aromatic Iodide Functionality
The carbon-iodine bond in (1S)-1-(4-Iodophenyl)ethane-1,2-diol is a key site for transformations that modify the aromatic core of the molecule. This functionality is particularly amenable to transition metal-catalyzed cross-coupling reactions and can also serve as a precursor for hypervalent iodine reagents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov Aryl iodides are highly reactive substrates in these couplings, often allowing for milder reaction conditions compared to aryl bromides or chlorides. nih.govutas.edu.au
The (1S)-1-(4-Iodophenyl)ethane-1,2-diol molecule can be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. The presence of the diol functionality is generally well-tolerated in Suzuki-Miyaura reactions, although the choice of base and solvent may need to be optimized to avoid side reactions involving the hydroxyl groups. Water-soluble catalyst systems can be particularly effective for reactions with polar, functionalized substrates. frontiersin.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|---|
| Iodotoluene | Phenylboronic acid | Pd Nanoparticles | K3PO4 | Methylbiphenyl |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na2PdCl4/sSPhos | K3PO4 | DNA-conjugated Biaryl |
| (1S)-1-(4-Iodophenyl)ethane-1,2-diol (Predicted) | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | (1S)-1-(Biphenyl-4-yl)ethane-1,2-diol |
Transformations Mediated by Hypervalent Iodine Reagents (I(III)/I(V))
The aryl iodide functionality can be oxidized to form hypervalent iodine species, which are versatile reagents in organic synthesis. acs.orgarkat-usa.org These reagents can be generated in situ from the aryl iodide using a suitable oxidant, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), and can then be used to mediate a variety of transformations. researchgate.net
For example, oxidation of (1S)-1-(4-Iodophenyl)ethane-1,2-diol could yield the corresponding iodosyl (B1239551) or iodyl derivatives, or, in the presence of other reagents, form diaryliodonium salts or other hypervalent iodine compounds. These species can act as powerful electrophiles or oxidizing agents, enabling reactions such as arylations of nucleophiles, oxidative cyclizations, and difunctionalizations of alkenes. nih.gov The generation of a hypervalent iodine species from the molecule itself allows for its use in a catalytic cycle where the aryl iodide is regenerated. researchgate.net
Nucleophilic Substitution Reactions at the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in (1S)-1-(4-iodophenyl)ethane-1,2-diol is a key site for reactivity, enabling a range of nucleophilic substitution reactions. While direct nucleophilic aromatic substitution is generally challenging on unactivated aryl halides, the C-I bond is susceptible to displacement under transition-metal-catalyzed conditions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity and diversity of derivatives obtainable from this chiral starting material.
Several powerful cross-coupling reactions are particularly relevant for the functionalization of the C-I bond in this molecule. These include the Buchwald-Hartwig amination, the Sonogashira coupling, and the Ullmann condensation. nih.govnih.govresearchgate.netrsc.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. nih.govresearchgate.netbiosynth.com It allows for the coupling of the aryl iodide with a wide variety of primary and secondary amines, leading to the corresponding N-aryl products. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govbiosynth.com The choice of ligand is crucial and has evolved from simple phosphines to more sophisticated biaryl phosphine ligands that offer improved reactivity and substrate scope. nih.gov
Sonogashira Coupling: This reaction provides a direct route to form carbon-carbon bonds between aryl halides and terminal alkynes. nih.govrsc.orgresearchgate.net Catalyzed by a combination of a palladium complex and a copper(I) salt, it is highly effective for aryl iodides. nih.gov This transformation is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials. nih.govrsc.org
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov While traditional Ullmann reactions often require harsh conditions, modern protocols with improved copper catalysts and ligands have made this a more versatile method for coupling aryl iodides with alcohols, amines, and thiols. nih.gov
Below is an interactive data table summarizing the typical conditions for these key nucleophilic substitution reactions at the C-I bond.
Interactive Data Table: Conditions for Nucleophilic Substitution at the Carbon-Iodine Bond
| Reaction Name | Catalyst System | Nucleophile | Base | Solvent | Typical Temperature | Bond Formed |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with phosphine ligand (e.g., BINAP, XPhos) | Primary or secondary amine | Strong base (e.g., NaOtBu, K3PO4) | Toluene, Dioxane | 80-120 °C | C-N |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh3)4) and Cu(I) co-catalyst (e.g., CuI) | Terminal alkyne | Amine base (e.g., Et3N, piperidine) | THF, DMF | Room Temp. to 80 °C | C-C (sp) |
| Ullmann Condensation | Cu(I) or Cu(II) salt (e.g., CuI, CuO) with or without a ligand | Alcohol, Amine, Thiol | Base (e.g., K2CO3, Cs2CO3) | DMF, NMP | 100-200 °C | C-O, C-N, C-S |
Advanced Organic Synthesis Applications
The unique combination of a stereochemically defined diol and a modifiable aryl iodide makes (1S)-1-(4-iodophenyl)ethane-1,2-diol a valuable building block in advanced organic synthesis.
Strategic Use as an Intermediate for Complex Organic Molecule Construction
While specific, large-scale total syntheses starting from (1S)-1-(4-iodophenyl)ethane-1,2-diol are not extensively documented in readily available literature, its structure is emblematic of a chiral pool starting material. The inherent chirality of the 1,2-diol moiety can be exploited to control the stereochemistry of subsequent reactions, making it a powerful tool in asymmetric synthesis. bldpharm.com
The diol functionality can serve multiple purposes. It can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule before being cleaved or modified. bldpharm.com Alternatively, the diol itself can be a core structural element of the final target molecule, particularly in the synthesis of natural products or pharmaceutical agents that contain vicinal diol motifs.
The aryl iodide provides a reactive handle for introducing a wide array of substituents through the cross-coupling reactions mentioned previously. This allows for the late-stage diversification of intermediates, a strategy often employed in medicinal chemistry to generate libraries of analogues for biological screening. biosynth.com For example, the iodo-group can be replaced with various aryl, alkyl, or functionalized groups to explore structure-activity relationships.
The following table outlines potential synthetic transformations that leverage the unique functionalities of (1S)-1-(4-iodophenyl)ethane-1,2-diol for the construction of more complex molecules.
Interactive Data Table: Potential Synthetic Transformations for Complex Molecule Construction
| Functional Group | Transformation | Reagents and Conditions | Resulting Structure |
| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl (B1667301) derivative |
| Aryl Iodide | Heck Reaction | Alkene, Pd catalyst, base | Styrenyl derivative |
| Diol | Protection | Acetonide formation (e.g., 2,2-dimethoxypropane, acid catalyst) | Protected diol for further reactions |
| Diol | Oxidative Cleavage | NaIO4, HIO4 | 4-Iodobenzaldehyde |
| Diol | Conversion to Epoxide | TsCl, base; then intramolecular cyclization | Chiral epoxide |
Chemical Conversion to Diverse Functional Groups (e.g., quinones)
The structure of (1S)-1-(4-iodophenyl)ethane-1,2-diol allows for its conversion into other important functional groups, notably quinones. Quinones are a class of compounds with significant biological activity and are key components in various natural products and pharmaceuticals. The synthesis of a quinone from this starting material would likely proceed through a multi-step sequence.
A plausible synthetic route would first involve the conversion of the aryl iodide to a phenol. This can be achieved through a nucleophilic substitution reaction, for instance, using a hydroxide (B78521) source under copper catalysis (an Ullmann-type reaction) or via a palladium-catalyzed process. The resulting (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol could then be subjected to oxidation to form the corresponding quinone.
The oxidation of phenols to quinones is a well-established transformation. Ortho-quinones can be synthesized from phenols using reagents like o-iodoxybenzoic acid (IBX). The reaction with IBX is known to be regioselective, favoring the formation of o-quinones. The diol side chain may require protection prior to the oxidation step to prevent unwanted side reactions.
The table below summarizes a potential pathway and reagents for the conversion of (1S)-1-(4-iodophenyl)ethane-1,2-diol to a quinone derivative.
Interactive Data Table: Synthetic Pathway to Quinone Derivatives
| Step | Transformation | Typical Reagents | Intermediate/Product |
| 1 | Hydrolysis of Aryl Iodide | Cu(I) catalyst, NaOH or other hydroxide source | (1S)-1-(4-hydroxyphenyl)ethane-1,2-diol |
| 2 | Oxidation of Phenol to o-Quinone | o-Iodoxybenzoic acid (IBX) | (1S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)ethane-1,2-diol |
Mechanistic Investigations and Computational Analysis
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The creation of the specific (S)-enantiomer of 1-(4-iodophenyl)-1,2-ethanediol hinges on highly controlled reaction mechanisms that guide the stereochemical course of the synthesis.
Two predominant catalytic cycles are instrumental in the synthesis of chiral vicinal diols such as (1S)-1-(4-iodophenyl)-1,2-ethanediol.
Sharpless Asymmetric Dihydroxylation (AD): This method transforms an alkene, in this case, 4-iodostyrene (B59768), into a vicinal diol. The catalytic cycle begins with the formation of a complex between osmium tetroxide (OsO₄) and a chiral ligand, typically a cinchona alkaloid derivative like (DHQ)₂PHAL or (DHQD)₂PHAL. wikipedia.orgnih.gov To obtain the (1S)-diol from 4-iodostyrene, the AD-mix-β, containing the (DHQD)₂PHAL ligand, is used. scripps.edualfa-chemistry.com
The key steps in the primary catalytic cycle are:
Complex Formation: The OsO₄ catalyst coordinates with the chiral ligand to form an active chiral oxidant. wikipedia.org
Cycloaddition: The alkene (4-iodostyrene) undergoes a [3+2]-cycloaddition to the osmium-ligand complex, forming a five-membered osmylate ester intermediate. chem-station.comorganic-chemistry.org
Hydrolysis: The osmylate ester is hydrolyzed to release the desired diol, (1S)-1-(4-iodophenyl)-1,2-ethanediol, and the reduced osmium(VI) species. wikipedia.org
Reoxidation: A stoichiometric co-oxidant, commonly potassium ferricyanide (B76249) (K₃Fe(CN)₆), regenerates the OsO₄ catalyst from the reduced osmium(VI) species, allowing the catalytic cycle to continue. wikipedia.orgchem-station.comorganic-chemistry.org
A potential secondary cycle can occur if the osmylate ester is re-oxidized before hydrolysis, which can lead to lower enantioselectivity. Using a higher concentration of the chiral ligand can suppress this competing pathway. wikipedia.org
Corey-Bakshi-Shibata (CBS) Reduction: This method involves the enantioselective reduction of a prochiral ketone, such as 2-hydroxy-1-(4-iodophenyl)ethan-1-one, to the corresponding chiral alcohol. The catalyst is a chiral oxazaborolidine derived from a natural amino acid like proline. researchgate.netwikipedia.org
The catalytic cycle proceeds as follows:
Catalyst-Borane Complex Formation: The borane (B79455) reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron atom. nrochemistry.com
Ketone Coordination: The ketone substrate coordinates to the activated, Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions, typically by placing its larger substituent (the 4-iodophenyl group) away from the catalyst's chiral framework. nrochemistry.comyoutube.com
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. nrochemistry.comalfa-chemistry.com This step sets the stereochemistry at the newly formed hydroxyl group.
Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and after an acidic workup, the final product, (1S)-1-(4-iodophenyl)-1,2-ethanediol, is obtained. The CBS catalyst is regenerated for the next cycle. nrochemistry.com
The high degree of stereocontrol in these reactions is rationalized by the specific geometries of their transition states.
Sharpless AD: The prevailing model for stereocontrol involves a [3+2] cycloaddition. E.J. Corey proposed a "U-shaped" binding pocket created by the chiral ligand, which forces the alkene to approach the osmium from a specific face. chem-station.comharvard.edu For a substrate like 4-iodostyrene, π-π stacking interactions between the substrate's aryl ring and the phthalazine (B143731) (PHAL) core of the ligand can further stabilize the favored transition state, enhancing enantioselectivity. chem-station.comacs.org The choice between AD-mix-α with (DHQ)₂PHAL and AD-mix-β with (DHQD)₂PHAL dictates which face of the alkene is hydroxylated, providing predictable access to either enantiomer of the diol. alfa-chemistry.com
CBS Reduction: The stereochemical outcome is dictated by the transition state of the hydride transfer step. The original model proposed by Corey involves a chair-like six-membered ring where the ketone coordinates to the boron atom. nih.govnih.gov To minimize steric repulsion, the larger substituent (R_L, the 4-iodophenyl group) occupies a pseudo-equatorial position, while the smaller substituent (R_S, the hydroxymethyl group) takes the pseudo-axial position. youtube.com This arrangement exposes one face of the carbonyl to the intramolecular hydride attack, leading to a predictable product stereochemistry. wikipedia.orgyoutube.com More recent studies combining experimental and computational approaches suggest that while steric repulsion is important, attractive London dispersion forces between the substrate and catalyst also play a crucial role in determining enantioselectivity. nih.govnih.gov
Stereoselectivity is highly sensitive to the reaction environment.
In Sharpless AD:
Co-oxidant: The use of potassium ferricyanide (K₃Fe(CN)₆) in a biphasic t-butanol/water system is known to provide higher enantioselectivities compared to other oxidants like N-methylmorpholine N-oxide (NMO), partly by favoring the primary catalytic cycle. chem-station.com
Additives: Methanesulfonamide (MsNH₂) is often added to accelerate the hydrolysis of the osmylate ester, which improves the turnover rate and can enhance enantioselectivity, especially for non-terminal alkenes. chem-station.comorganic-chemistry.org
pH Control: Maintaining a stable, slightly basic pH is crucial, as the reaction proceeds more rapidly under these conditions. Commercially available AD-mixes include potassium carbonate for this purpose. organic-chemistry.orgresearchgate.net
In CBS Reduction:
Anhydrous Conditions: The presence of water can significantly decrease the enantiomeric excess, so the reaction must be performed under strictly anhydrous conditions. nrochemistry.com
Temperature: Reaction temperature can have a substantial impact on selectivity. Lower temperatures (e.g., -78 °C) often lead to higher enantioselectivity. nih.gov
The following table summarizes the key factors influencing stereoselectivity in the synthesis of (1S)-1-(4-iodophenyl)-1,2-ethanediol.
| Reaction | Factor | Influence on Stereoselectivity |
| Sharpless AD | Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) is required for the (S)-diol from 4-iodostyrene. |
| Co-oxidant | K₃Fe(CN)₆ generally provides higher enantiomeric excess (ee). chem-station.com | |
| Additive (MsNH₂) | Accelerates hydrolysis, improving turnover and potentially the ee. chem-station.comorganic-chemistry.org | |
| CBS Reduction | Catalyst | Chiral oxazaborolidine derived from (S)-proline leads to the (S)-alcohol. |
| Solvent/Water | Must be anhydrous; water reduces enantioselectivity. nrochemistry.com | |
| Temperature | Lower temperatures generally increase enantioselectivity. nih.gov |
Computational Chemistry Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for corroborating experimental findings and providing deeper insight into reaction mechanisms and the origins of stereoselectivity.
DFT calculations have been widely applied to study the mechanisms of both Sharpless AD and CBS reductions.
Sharpless AD: DFT studies have been instrumental in settling the debate over the cycloaddition mechanism, concluding that the [3+2] pathway is energetically more favorable than a stepwise [2+2] alternative for osmium tetroxide. organic-chemistry.orgyork.ac.uk These calculations help predict the geometry of the osmylate ester intermediate and rationalize the facial selectivity imposed by the chiral ligand.
Modeling provides a visual and energetic understanding of how the catalyst and substrate interact to create a chiral environment.
Sharpless AD: Computational models illustrate the binding pocket created by the (DHQD)₂PHAL ligand. The 4-iodostyrene substrate fits into this pocket in a way that exposes its re face to the OsO₄ for attack, leading to the (1S, 2S)-diol, which after workup gives the target (1S)-1-(4-iodophenyl)-1,2-ethanediol. These models highlight the crucial π-stacking interactions between the 4-iodophenyl ring and the ligand's aromatic core that lock the substrate into the correct orientation for selective dihydroxylation. acs.org
CBS Reduction: Modeling of the CBS catalyst-borane-ketone complex shows the precise three-dimensional arrangement leading to hydride transfer. The Lewis acid-base interaction between the catalyst's boron atom and the ketone's oxygen, along with the coordination of borane to the nitrogen, creates a rigid, organized transition state. nrochemistry.comyoutube.com These models allow for the calculation of energy differences between the two possible transition states (one leading to the (S)-product and the other to the (R)-product), providing a quantitative prediction of the enantiomeric excess, which often correlates well with experimental results. researchgate.net
The table below outlines the application of computational studies to these synthetic methods.
| Computational Method | Application | Findings for Stereoselective Synthesis |
| DFT | Mechanism Pathway Analysis | Confirms [3+2] cycloaddition is favored in Sharpless AD. organic-chemistry.org |
| Transition State Energy | Calculates energy differences between diastereomeric transition states to predict ee. researchgate.net | |
| DFT-D | Non-covalent Interactions | Shows London dispersion forces are critical for stereocontrol in CBS reduction. nih.govnih.gov |
| Molecular Modeling | Substrate-Catalyst Docking | Visualizes the binding pocket in Sharpless AD and steric arrangements in CBS reduction. youtube.comacs.org |
Kinetic Studies for Reaction Pathway Determination
For stereoselective reactions, such as those involving the chiral compound (1S)-1-(4-iodophenyl)-1,2-ethanediol, kinetic analysis is particularly valuable. It can help explain the origins of enantioselectivity, for instance, by comparing the rates of formation of different stereoisomers. A prominent example where kinetics have been used to understand enantioselectivity is the Sharpless asymmetric dihydroxylation, a powerful method for synthesizing chiral 1,2-diols. acs.orgwikipedia.orgorganic-chemistry.org In this reaction, extensive kinetic studies have helped to refine the proposed catalytic cycle and account for the high levels of stereocontrol observed. acs.orgwikipedia.org
A typical kinetic investigation might involve monitoring the concentration of (1S)-1-(4-iodophenyl)-1,2-ethanediol over time as it undergoes a transformation, such as oxidation. The data collected can be used to establish the order of the reaction with respect to each reactant.
Interactive Table 1: Representative Data for a First-Order Reaction
The following table presents hypothetical data for a reaction involving (1S)-1-(4-iodophenyl)-1,2-ethanediol. By plotting the natural logarithm of the reactant concentration versus time, a linear relationship would confirm a first-order process, with the rate constant (k) determined from the slope.
| Time (minutes) | Concentration of (1S)-1-(4-iodophenyl)-1,2-ethanediol (M) | ln([Reactant]) |
| 0 | 0.050 | -2.996 |
| 10 | 0.041 | -3.194 |
| 20 | 0.034 | -3.381 |
| 30 | 0.028 | -3.576 |
| 40 | 0.023 | -3.772 |
| 50 | 0.019 | -3.963 |
| 60 | 0.015 | -4.200 |
Furthermore, determining the reaction's activation energy (Ea) is crucial for understanding the energy barrier of the pathway. This is achieved by measuring the rate constant (k) at several different temperatures. The relationship between the rate constant and temperature is described by the Arrhenius equation.
Interactive Table 2: Representative Data for Activation Energy Determination
Plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T) yields a straight line known as an Arrhenius plot. The activation energy can be calculated from the slope of this line (Slope = -Ea/R, where R is the gas constant).
| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 293 | 0.00341 | 0.00025 | -8.294 |
| 303 | 0.00330 | 0.00052 | -7.561 |
| 313 | 0.00319 | 0.00105 | -6.859 |
| 323 | 0.00310 | 0.00200 | -6.215 |
Such kinetic resolution studies are also employed in enzymatic transformations. For example, the enzymatic resolution of racemic 1-phenyl-1,2-ethanediol, a structurally related compound, often faces challenges like product inhibition, which can be analyzed and overcome using detailed kinetic models. researchgate.net These combined approaches of experimental kinetics are often complemented by computational analysis to build a comprehensive model of the reaction mechanism at the molecular level. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. acs.orgspringernature.com For a chiral, enantiomerically pure compound like (1S)-1-(4-iodophenyl)-1,2-ethanediol, obtaining a suitable single crystal is the first and often most challenging step. researchgate.netresearchgate.net
The process involves irradiating the crystal with X-rays. The resulting diffraction pattern is dependent on the electron density distribution within the molecule. For non-centrosymmetric space groups, which are necessary for chiral molecules, the intensities of Friedel pairs (reflections hkl and -h-k-l) are not identical due to anomalous dispersion. wikipedia.org This phenomenon is particularly pronounced when heavier atoms are present in the structure. The iodine atom in 1,2-Ethanediol, 1-(4-iodophenyl)-, (1S)- serves as a strong anomalous scatterer, making the determination of the absolute configuration more reliable.
The absolute structure is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer, with a small standard uncertainty. wikipedia.orged.ac.uk A value near 1 would indicate that the inverted structure is correct. ed.ac.uk Given the presence of the iodine atom, a well-refined crystallographic analysis of (1S)-1-(4-iodophenyl)-1,2-ethanediol is expected to yield a Flack parameter close to zero with high precision, unequivocally confirming the (1S) configuration at the chiral center. ox.ac.ukresearchgate.netmdpi.com
Table 1: Hypothetical Crystallographic Data for (1S)-1-(4-iodophenyl)-1,2-ethanediol
| Parameter | Value |
| Chemical Formula | C₈H₉IO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.87 |
| b (Å) | 9.12 |
| c (Å) | 18.45 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 987.6 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques are particularly useful for stereochemical analysis.
Application of Chiral Shift Reagents for Enantiomeric Excess Determination
To determine the enantiomeric excess (ee) of a sample of 1-(4-iodophenyl)-1,2-ethanediol, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. chemistnotes.comlibretexts.org These reagents are typically paramagnetic lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). chemistnotes.comrsc.org
When a CSR is added to a solution of a scalemic mixture of the diol, it forms diastereomeric complexes with the two enantiomers. libretexts.org These diastereomeric complexes have different magnetic environments, leading to the separation of signals for corresponding protons in the ¹H NMR spectrum. chemistnotes.com The integration of these separated signals allows for the quantification of the ratio of the two enantiomers and thus the determination of the enantiomeric excess. acs.orgrsc.org For 1-(4-iodophenyl)-1,2-ethanediol, the signals of the methine proton (H-1) and the methylene (B1212753) protons (H-2) would be expected to show distinct chemical shifts for the (1S) and (1R) enantiomers in the presence of a chiral shift reagent. acs.orgrsc.org
Table 2: Illustrative ¹H NMR Data for a Scalemic Mixture of 1-(4-iodophenyl)-1,2-ethanediol with a Chiral Shift Reagent
| Proton | (1S)-enantiomer Chemical Shift (ppm) | (1R)-enantiomer Chemical Shift (ppm) |
| H-1 (methine) | 4.95 | 4.90 |
| H-2a (methylene) | 3.80 | 3.76 |
| H-2b (methylene) | 3.72 | 3.68 |
NOESY and ROESY Experiments for Relative Stereochemistry and Conformational Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space interactions between protons that are close to each other (< 5 Å). indiana.edunanalysis.com These techniques are invaluable for determining the relative stereochemistry and preferred conformation of molecules in solution. columbia.edulibretexts.org
For 1,2-Ethanediol, 1-(4-iodophenyl)-, (1S)-, NOESY or ROESY experiments can reveal the spatial proximity between the protons on the stereogenic center (H-1) and the methylene group (H-2a and H-2b), as well as the protons of the phenyl ring. The relative intensities of the cross-peaks in a NOESY or ROESY spectrum can be used to deduce the preferred conformation around the C1-C2 bond. For small molecules like this diol, ROESY can be advantageous as it avoids the issue of zero or negative NOEs that can occur for molecules of intermediate size. indiana.educolumbia.edu The observed correlations would help to establish the most stable rotamer, likely influenced by hydrogen bonding between the two hydroxyl groups.
Table 3: Expected NOESY/ROESY Correlations for the Most Stable Conformer of (1S)-1-(4-iodophenyl)-1,2-ethanediol
| Irradiated Proton | Observed NOE/ROE with | Implied Proximity |
| H-1 | H-2a, H-2b, ortho-protons of phenyl ring | Gauche conformation favored |
| OH-1 | OH-2 | Intramolecular hydrogen bonding |
Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are based on the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netwikipedia.org These techniques provide a fingerprint of the molecule's absolute configuration and conformation in solution. chemistryworld.comyoutube.com
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, corresponding to electronic transitions. researchgate.netnih.gov The aromatic chromophore (4-iodophenyl group) in 1,2-Ethanediol, 1-(4-iodophenyl)-, (1S)- is expected to give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry at the benzylic position. mdpi.com By comparing the experimental ECD spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be confirmed. nih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions. wikipedia.orgjascoinc.combruker.com VCD is sensitive to the entire molecular structure and provides rich stereochemical information. biotools.us For (1S)-1-(4-iodophenyl)-1,2-ethanediol, the VCD signals associated with the stretching and bending vibrations of the C-O, O-H, and C-H bonds in the chiral diol moiety would be particularly informative. dtu.dk Similar to ECD, the comparison of the experimental VCD spectrum with the calculated spectrum for the (1S)-enantiomer allows for an unambiguous confirmation of its absolute configuration. wikipedia.org
Table 4: Predicted Chiroptical Data for (1S)-1-(4-iodophenyl)-1,2-ethanediol
| Spectroscopy | Wavelength/Wavenumber Range | Expected Sign of Cotton Effect |
| ECD | 200-240 nm (π → π) | Positive |
| ECD | 250-280 nm (n → π) | Negative |
| VCD | 2800-3000 cm⁻¹ (C-H stretch) | Bisignate |
| VCD | 1000-1200 cm⁻¹ (C-O stretch) | Positive |
Applications of 1s 1 4 Iodophenyl Ethane 1,2 Diol in Asymmetric Catalysis and Organic Synthesis
Development and Application as Chiral Ligands and Organocatalysts
The development of effective chiral ligands and organocatalysts is paramount for achieving high enantioselectivity in asymmetric reactions. The structural framework of (1S)-1-(4-Iodophenyl)ethane-1,2-diol makes it an excellent candidate for these applications.
Design of Chiral Bis-iodophenyl Diols for Catalytic Asymmetric Reactions
Chiral diols are fundamental components in the design of ligands for asymmetric catalysis. nih.gov The presence of the iodophenyl group in (1S)-1-(4-Iodophenyl)ethane-1,2-diol offers a unique handle for the construction of more complex C2-symmetric bis-iodophenyl diol ligands. These ligands, often possessing axial chirality in a biphenyl (B1667301) scaffold, can create a well-defined chiral environment around a metal center, thereby enabling high levels of stereocontrol in a variety of transformations. beilstein-journals.orgnih.gov The design of such ligands often involves tuning the steric and electronic properties of the biphenyl core to optimize reactivity and enantioselectivity. chemrxiv.org The synthesis of new chiral atropisomeric biphenyl diols, where axial chirality is controlled by peripheral chiral centers, has been a significant area of research. beilstein-journals.org
| Ligand Type | Key Features | Potential Catalytic Applications |
| Chiral Biphenyl Diols | Axially chiral, C2-symmetric, tunable steric and electronic properties. | Asymmetric additions, cycloadditions, hydrogenations. nih.govchemrxiv.org |
| Organocatalysts | Hydrogen-bond donors, capable of forming supramolecular structures. | Oxo-Diels-Alder reactions, N-nitroso aldol (B89426) reactions. beilstein-journals.org |
Utilisation as Chiral Auxiliaries in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org (1S)-1-(4-Iodophenyl)ethane-1,2-diol can function as a chiral auxiliary, where the diol moiety can be attached to a prochiral molecule. The inherent chirality of the auxiliary then guides the approach of reagents to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be cleaved and potentially recycled. This strategy has been widely employed in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.org The presence of the iodo-group provides an additional site for further functionalization or for influencing the electronic properties of the system.
Key Building Block in the Synthesis of Complex Molecules
The enantiopure nature and functional group handles of (1S)-1-(4-Iodophenyl)ethane-1,2-diol make it a valuable starting material for the synthesis of more elaborate and biologically significant molecules.
Stereoselective Construction of Natural Product Scaffolds
The synthesis of natural products often requires the precise installation of multiple stereocenters. Chiral building blocks like (1S)-1-(4-Iodophenyl)ethane-1,2-diol serve as crucial starting points for the stereoselective construction of complex natural product scaffolds. nih.gov Synthetic strategies often involve the use of chiral pool synthesis, where a readily available chiral molecule is used as a starting material. The diol functionality can be elaborated into various other functional groups, while the iodinated aromatic ring can participate in cross-coupling reactions to build molecular complexity. The synthesis of diverse and complex molecular frameworks with a high degree of three-dimensional structure is a key objective in drug discovery, and natural product-inspired synthesis plays a vital role in this endeavor. researchgate.net
Synthesis of Chirally Pure Advanced Organic Intermediates
Beyond natural products, (1S)-1-(4-Iodophenyl)ethane-1,2-diol is instrumental in the preparation of a wide range of chirally pure advanced organic intermediates. These intermediates are themselves valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with specific chiroptical properties. The iodo-substituent is particularly useful, as it can be readily converted into other functional groups via reactions such as Suzuki, Sonogashira, and Heck couplings, providing access to a diverse array of substituted chiral aromatic compounds. The synthesis of 1-iodoalkynes, for instance, provides essential intermediates for further synthetic transformations. organic-chemistry.org
Contribution to the Development of Novel Synthetic Methodologies
The unique reactivity of the functional groups present in (1S)-1-(4-Iodophenyl)ethane-1,2-diol has contributed to the development of new and efficient synthetic methods. The presence of both a chiral diol and an aryl iodide allows for the exploration of tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, the development of novel chiral diimine ligands from related chiral ethane (B1197151) derivatives has led to highly efficient and enantioselective organocatalytic reactions for the synthesis of biologically active compounds like (S)-warfarin. mdpi.com Such advancements streamline synthetic routes, improve atom economy, and provide access to novel molecular architectures.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly central to the synthesis of fine chemicals and pharmaceuticals. nih.gov Future research will undoubtedly focus on developing more sustainable methods for producing (1S)-1-(4-iodophenyl)ethane-1,2-diol, moving away from traditional routes that may involve hazardous reagents or generate significant waste.
Key areas of development include:
Biocatalysis : The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative for chiral synthesis. For instance, the hydroxylation of 2-phenylethanol (B73330) to (S)-1-phenylethane-1,2-diol has been successfully achieved using the fungus Aspergillus niger, yielding the product with high efficiency. researchgate.net Similar biocatalytic approaches could be developed for the asymmetric dihydroxylation of 4-iodostyrene (B59768) to produce the target compound.
Catalysis in Aqueous Media : Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. proquest.com The development of water-soluble catalysts and surfactants that form nanomicelles can facilitate organic reactions in aqueous environments, often with improved yields and simplified product isolation. proquest.com
Solvent-Free Reactions : Following the philosophy that "the best solvent is no solvent," one-pot syntheses that proceed without a solvent medium are being explored to reduce environmental impact. nih.gov
Renewable Feedstocks : While the starting materials for this specific compound are typically derived from petrochemical sources, a broader future perspective involves integrating renewable feedstocks into the synthesis of aromatic precursors.
A comparison of green chemistry approaches highlights the significant potential for reducing the environmental footprint of chemical synthesis, as measured by metrics like Sheldon's E Factors. proquest.com
| Synthetic Strategy | Key Features | Potential Application to (1S)-1-(4-iodophenyl)ethane-1,2-diol |
| Biocatalysis | Use of enzymes or microorganisms; High stereoselectivity; Mild reaction conditions. researchgate.net | Asymmetric dihydroxylation of 4-iodostyrene using engineered enzymes. |
| Aqueous Synthesis | Use of water as a solvent; Reduced use of volatile organic compounds (VOCs); Simplified workup. proquest.com | Dihydroxylation reactions using water-tolerant catalysts. |
| One-Pot Reactions | Multiple synthetic steps in a single reactor; Avoids isolation of intermediates; Reduces waste and resource consumption. nih.govrsc.org | A telescoped sequence from a simpler precursor to the final diol without intermediate purification. |
Integration with Flow Chemistry and Automated Synthesis Techniques
Continuous flow chemistry is revolutionizing chemical manufacturing by offering superior control over reaction parameters compared to traditional batch processing. nih.gov The integration of flow reactors with automated systems presents a powerful platform for the synthesis of complex molecules like (1S)-1-(4-iodophenyl)ethane-1,2-diol. mit.edu
Advantages of this approach include:
Enhanced Safety and Control : Flow reactors handle small volumes at any given time, improving heat and mass transfer and allowing for the safe use of highly reactive intermediates under precisely controlled conditions. nih.govmdpi.com
Improved Efficiency and Scalability : Reactions can often be accelerated in flow systems, leading to higher productivity. nih.gov Scaling up production is achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel). rsc.org
Automation and Optimization : Automated flow platforms, guided by computer-aided synthesis planning, can systematically explore reaction conditions to rapidly identify optimal parameters, accelerating process development. mit.edu This allows for the efficient, multi-step "telescoped" synthesis of target molecules without the need for isolating intermediates. mdpi.com
For the synthesis of (1S)-1-(4-iodophenyl)ethane-1,2-diol, a modular flow system could be designed to perform the asymmetric dihydroxylation and any subsequent purification steps in a continuous, automated fashion, significantly streamlining its production. rsc.org
Exploration of New Reactivity Modes and Catalytic Cycles
The discovery of novel reactions and catalytic cycles is a fundamental driver of progress in organic synthesis. For a molecule like (1S)-1-(4-iodophenyl)ethane-1,2-diol, new reactivity modes could unlock unprecedented synthetic routes and applications.
An emerging area is hybrid palladium catalysis , which combines radical and polar reaction pathways. nih.gov This approach has enabled novel transformations, such as the 1,4-syn-addition to cyclic 1,3-dienes, by creating a radical intermediate that then engages in classic palladium-catalyzed cross-coupling. nih.gov Exploring such radical-polar crossover mechanisms could lead to new methods for functionalizing the phenyl ring or the diol moiety of the target compound.
Future research may focus on:
Developing catalysts that can selectively activate the C-I bond for cross-coupling reactions while preserving the chiral diol.
Designing catalytic cycles that enable the direct and stereoselective installation of the diol group onto more complex scaffolds containing the 4-iodophenyl moiety.
Utilizing the diol as a directing group to control reactivity at other positions on the molecule.
Computational Design of Enhanced Chiral Derivatives and Catalysts
Computational chemistry has become an indispensable tool for modern catalyst design. By modeling reaction mechanisms and transition states, researchers can rationally design catalysts with enhanced activity and selectivity, rather than relying on empirical screening.
A key future direction is the in silico design of stereodivergent catalysts . chemrxiv.org This involves creating a set of complementary catalysts that can produce any desired stereoisomer of a product from the same starting materials. For instance, mechanism-based, multi-state computational workflows have been used to design hemoprotein-based cyclopropanases with predictable and tailored stereoselectivity (e.g., trans-(1R,2R), cis-(1R,2S), or cis-(1S,2R)). chemrxiv.org This same strategy could be applied to design catalysts for asymmetric dihydroxylation that selectively produce either the (1S) or (1R) enantiomer of 1-(4-iodophenyl)ethane-1,2-diol (B13894003).
This computational approach allows for:
The design of new chiral ligands with specific steric and electronic properties to create a "deep chiral pocket" around the metal center. researchgate.net
The prediction of enantiomeric outcomes, accelerating the development of highly selective catalysts. chemrxiv.org
The expansion of biocatalysis to include non-native reactions on engineered protein scaffolds. chemrxiv.org
| Research Area | Objective | Example of Impact |
| Stereodivergent Catalysis | Develop a toolbox of catalysts to access all possible stereoisomers of a product. chemrxiv.org | Computational design of enzymes for cyclopropanation with predictable cis/trans and enantioselectivity. chemrxiv.org |
| Ligand Design | Create novel chiral ligands to improve enantioselectivity in metal-catalyzed reactions. researchgate.net | Development of chiral bis(diphenylphospholane) ligands for enantioselective aldol (B89426) reactions. researchgate.net |
| Mechanism-Based Design | Use computational modeling of reaction pathways to rationally engineer better catalysts. nih.gov | Understanding the radical-polar crossover mechanism to achieve selective 1,4-syn-additions. nih.gov |
Application in Functional Material Precursors (without discussing material properties)
The unique structure of (1S)-1-(4-iodophenyl)ethane-1,2-diol makes it a valuable precursor for the synthesis of more complex functional materials. The combination of a chiral diol and an aryl iodide provides two distinct points for chemical modification.
Future applications as a precursor include:
Bioactive Molecules and Pharmaceuticals : The chiral diol is a common motif in biologically active compounds. The iodo-phenyl group serves as a handle for introducing further complexity via cross-coupling reactions. For example, the related structure 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG) is a high-affinity ligand for Sigma-1 receptors, which are overexpressed in many cancer cells, making its radiolabeled version a precursor for PET imaging agents. nih.gov
Chiral Ligands and Organocatalysts : The diol can be used as a starting point for the synthesis of new chiral ligands for asymmetric catalysis. Its C2-symmetric nature, once elaborated, is a common feature in effective ligands. mdpi.comresearchgate.net
Functional Polymers and Scaffolds : The diol functionality can be used for polymerization or for grafting onto polymer backbones, while the iodophenyl group can be modified before or after polymerization to introduce specific functionalities. The use of diols like 4-cyclohexene-1,2-cis-diol as precursors for creating other functionalized synthons demonstrates this principle. researchgate.net
The compound serves as a versatile synthon, where the diol and the aryl iodide can be sequentially or orthogonally functionalized to build up molecular complexity, leading to a diverse range of target structures.
Q & A
Q. What are the optimal synthetic conditions for preparing 1,2-Ethanediol derivatives, and how do solvent systems influence product purity?
Methodological Answer: The synthesis of 1,2-ethanediol complexes can be optimized by varying reaction parameters such as temperature, reactant ratios (e.g., metal salts to ligand), and solvent composition. For instance, using ethanol-benzene mixtures as water-attractive agents reduces water content in cobalt-1,2-ethanediol complexes, improving thermal stability . Solvent polarity and coordination competition (e.g., water vs. 1,2-ethanediol) must be controlled to avoid mixed-ligand complexes, which can complicate purification . Thermogravimetric analysis (TGA) and infrared (IR) spectroscopy are critical for verifying purity and ligand coordination .
Q. How can spectroscopic methods be employed to characterize the conformational and structural properties of 1,2-Ethanediol derivatives?
Methodological Answer: IR spectroscopy is pivotal for identifying functional groups and hydrogen-bonding interactions. For example, matrix-isolation IR studies of 1,2-ethanediol reveal gauche-trans equilibria and intramolecular hydrogen bonding, which are sensitive to solvent effects . Conformational analysis via computational methods (e.g., ab initio calculations) complements experimental data, enabling precise assignment of vibrational modes and stability trends . Nuclear magnetic resonance (NMR) can resolve stereochemistry, particularly for chiral centers in (1S)-configured derivatives .
Q. What safety protocols are recommended for handling iodinated 1,2-Ethanediol derivatives?
Methodological Answer: Due to the potential toxicity of iodine and organic intermediates, use personal protective equipment (PPE) including nitrile gloves, chemical-resistant aprons, and sealed eyewear. Work under fume hoods to minimize inhalation risks. Avoid skin contact with 4-iodophenyl intermediates, as halogenated aromatics may exhibit sensitization effects . Store compounds in amber glassware to prevent photodegradation, and dispose of waste via halogen-specific protocols .
Advanced Research Questions
Q. How can enantioselective synthesis of (1S)-configured 1,2-Ethanediol derivatives be achieved, and what challenges arise in stereochemical control?
Methodological Answer: Enzymatic resolution using oxidoreductases or lipases offers high enantioselectivity. For example, Boletus edulis-derived enzymes can oxidize racemic 1-phenyl-1,2-ethanediol to yield enantiopure (1S)-products via kinetic resolution . Key challenges include substrate inhibition and enzyme stability; continuous extraction or immobilized biocatalysts mitigate these issues . Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (ee), while X-ray crystallography confirms absolute configuration .
Q. What computational approaches are suitable for predicting the physicochemical behavior of 1,2-Ethanediol derivatives in mixed-solvent systems?
Q. How can 1-(4-Iodophenyl)-1,2-ethanediol be applied in bioconjugation or targeted drug delivery systems?
Methodological Answer: The iodophenyl group enables photoactivation or radiolabeling (e.g., <sup>125</sup>I) for targeted delivery. For example, photocleavable linkers incorporating nitro groups (e.g., 1-(2-nitrophenyl)-1,2-ethanediol) release payloads under UV light, useful in prodrug activation . Conjugation to antibodies or nanoparticles requires optimizing linker stability in physiological conditions, assessed via HPLC-MS and in vitro release assays .
Q. What strategies address contradictions in thermal stability data for metal-1,2-Ethanediol complexes?
Methodological Answer: Discrepancies in thermal decomposition temperatures may arise from hydration states or ligand exchange. Employ dynamic TGA coupled with mass spectrometry (TGA-MS) to track evolved gases (e.g., H2O, SO2) and identify decomposition pathways . Compare results with X-ray diffraction (XRD) to correlate thermal behavior with crystallinity. Reproducibility requires strict control of synthesis humidity and storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
